molecular formula C20H17F2N5O3 B2568004 N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-25-7

N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2568004
M. Wt: 413.385
InChI Key: SBPORLRKJAQHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H17F2N5O3 and its molecular weight is 413.385. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research includes the synthesis and biological evaluation of compounds derived from N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide and similar structures for potential antimicrobial activities. These studies focus on creating novel compounds that exhibit moderate to good activities against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).

Antimicrobial and Antitumor Activity

Another area of interest is the development of novel heterocyclic compounds derived from similar structures for use as anti-inflammatory and analgesic agents. These compounds have been shown to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) and possess analgesic and anti-inflammatory activities. Some derivatives have shown high inhibitory activity on COX-2 selectivity, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Phosphodiesterase Type 4 Inhibitors

Research has explored the use of the pyrazolo[1,5-a]-1,3,5-triazine ring system as a bioisostere for adenine derivatives, leading to the discovery of new structural classes of potent phosphodiesterase type 4 inhibitors. These compounds exhibit high isoenzyme selectivity and have been evaluated for their potential in inhibiting TNFalpha release from human mononuclear cells, suggesting their therapeutic relevance in inflammation and possibly other diseases (Raboisson et al., 2003).

Magnetic and Optical Properties

Studies have also been conducted on the synthesis and characterization of dendrimeric melamine cored complexes capped with salen/salophFe(III) and salen/salophCr(III), derived from structures related to N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide. These complexes have been examined for their magnetic behaviors, contributing to the understanding of material science and potential applications in electronic devices (Uysal & Koç, 2010).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O3/c1-30-13-7-5-12(6-8-13)26-9-10-27-19(29)17(24-25-20(26)27)18(28)23-11-14-15(21)3-2-4-16(14)22/h2-8H,9-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPORLRKJAQHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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